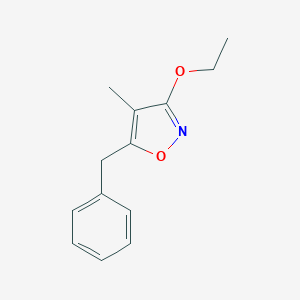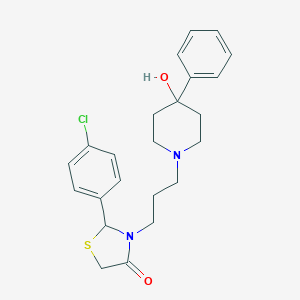
2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazolidinone derivative that exhibits various biological activities, including anti-inflammatory, antitumor, and antidiabetic effects.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone is not fully understood. However, several studies have suggested that this compound exerts its biological effects through the modulation of various signaling pathways. For instance, this compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism that is involved in the development of diabetes.
Efectos Bioquímicos Y Fisiológicos
2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone exhibits various biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has been shown to improve insulin sensitivity and glucose uptake, making it a promising candidate for the treatment of diabetes. Furthermore, this compound has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits various biological activities, making it a versatile tool for studying various physiological and pathological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research of 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone. One of the potential directions is the development of new drugs based on this compound for the treatment of cancer, diabetes, and inflammatory diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential side effects. Furthermore, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone involves the reaction of 4-chlorobenzaldehyde with 4-hydroxy-4-phenylpiperidine in the presence of sodium methoxide. The resulting product is then reacted with 3-bromopropionic acid to obtain the final compound. The synthesis of this compound has been reported in various scientific literature, and it has been found to be a relatively simple and efficient process.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, antitumor, and antidiabetic effects, making it a promising candidate for the development of new drugs. Several studies have reported the potential of this compound in the treatment of various diseases, including cancer, diabetes, and inflammation.
Propiedades
Número CAS |
182188-90-5 |
|---|---|
Nombre del producto |
2-(4-Chlorophenyl)-3-(3-(4-hydroxy-4-phenyl-1-piperidinyl)propyl)-4-thiazolidinone |
Fórmula molecular |
C23H27ClN2O2S |
Peso molecular |
431 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-[3-(4-hydroxy-4-phenylpiperidin-1-yl)propyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H27ClN2O2S/c24-20-9-7-18(8-10-20)22-26(21(27)17-29-22)14-4-13-25-15-11-23(28,12-16-25)19-5-2-1-3-6-19/h1-3,5-10,22,28H,4,11-17H2 |
Clave InChI |
RCCWIMACWPMJIP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1CN(CCC1(C2=CC=CC=C2)O)CCCN3C(SCC3=O)C4=CC=C(C=C4)Cl |
Sinónimos |
2-(4-chlorophenyl)-3-[3-(4-hydroxy-4-phenyl-1-piperidyl)propyl]thiazol idin-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



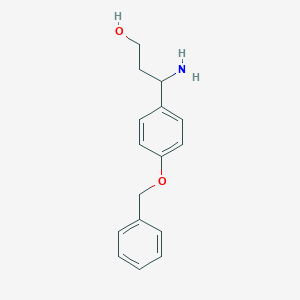
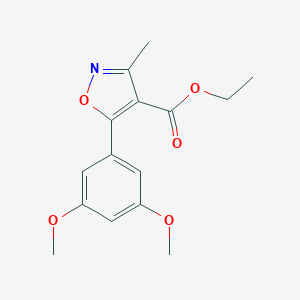
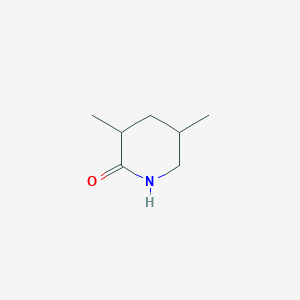
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
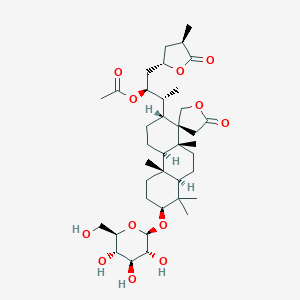
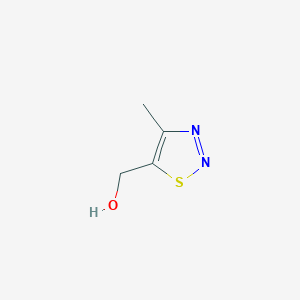
![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)
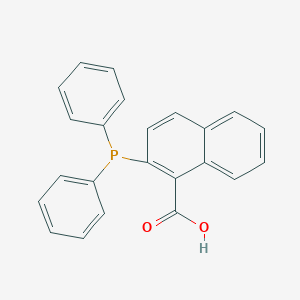
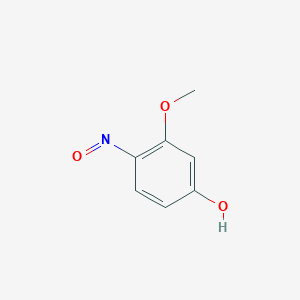
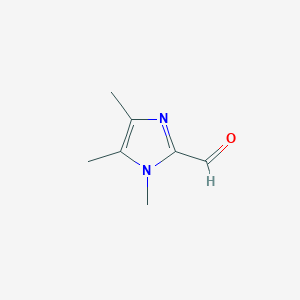
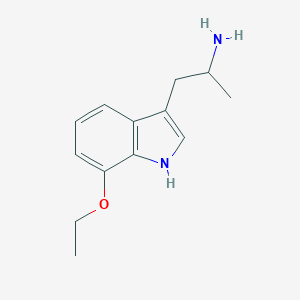
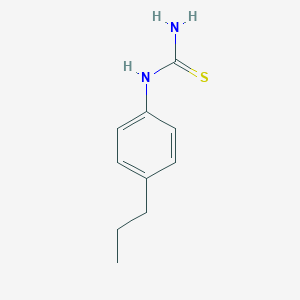
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)
